

# Technical Support Center: Minimizing Autofluorescence from Irgacure 2959 in Imaging

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Compound of Interest				
Compound Name:	12959			
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Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize autofluorescence originating from the photoinitiator Irgacure 2959 (12959) in your imaging experiments.

# **Frequently Asked Questions (FAQs)**

Q1: What is Irgacure 2959 and why does it cause autofluorescence?

Irgacure 2959 is a widely used photoinitiator in the fabrication of hydrogels for 3D cell culture and other biomedical applications. Upon exposure to ultraviolet (UV) light, typically around 365 nm for crosslinking, the **I2959** molecule undergoes a process called photocleavage. This process breaks it down into smaller, highly reactive molecules known as free radicals, specifically benzoyl and ketyl radicals. While these radicals are essential for initiating the polymerization of the hydrogel, they and their subsequent byproducts can also be a significant source of autofluorescence. These photo-transformation products have a higher fluorescence quantum yield than the original **I2959** molecule, meaning they are more likely to emit fluorescent light when excited during imaging.

Q2: What does the autofluorescence spectrum of **I2959** byproducts look like?

The exact emission spectrum of **I2959** photoproducts can vary depending on the specific chemical environment within the hydrogel. However, the autofluorescence is typically broad, with excitation and emission in the blue and green spectral regions. This can unfortunately



overlap with the signals from commonly used fluorescent probes and proteins like DAPI (blue), and GFP/FITC (green), leading to high background and reduced signal-to-noise ratio in your images.

Q3: Are there alternatives to **I2959** with lower autofluorescence?

Yes, several alternative photoinitiators are available that may exhibit lower autofluorescence in the desired imaging channels. The choice of an alternative often depends on the specific application, including the type of polymer, the wavelength of the light source available for curing, and the sensitivity of the cells being cultured. Some common alternatives include:

- Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP): LAP has gained popularity due to its higher water solubility and absorbance at longer UV-A and even visible light wavelengths (around 405 nm) compared to **I2959**.[1][2] This shift to longer wavelengths for curing can be less damaging to cells and may result in byproducts with lower intrinsic fluorescence in the blue and green channels.
- VA-086: This azo-initiator is known for its good biocompatibility.[3][4] It is activated by UV light in a similar range to 12959 but may offer a different autofluorescence profile. One potential drawback is the generation of nitrogen gas during polymerization, which can lead to bubbles in the hydrogel.[3]
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO): TPO is another photoinitiator that can be activated by longer wavelength UV and visible light.[5]

It is important to empirically test and compare the autofluorescence of different photoinitiators in your specific hydrogel system and under your imaging conditions to select the best option.

# Troubleshooting Guides Problem: High background fluorescence in my hydrogel images.

High background fluorescence can obscure the specific signals from your fluorescently labeled cells or targets, making image analysis difficult and unreliable. Here are some troubleshooting steps to address this issue:

## Troubleshooting & Optimization





- 1. Optimize **I2959** Concentration and Curing Conditions:
- Reduce I2959 Concentration: Use the lowest possible concentration of I2959 that still allows
  for complete and robust hydrogel crosslinking. Excess photoinitiator will lead to a higher
  concentration of fluorescent byproducts.
- Optimize UV Exposure: Ensure that the UV curing time and intensity are just sufficient for proper gelation. Over-exposure can lead to the generation of more fluorescent byproducts.
- 2. Implement a Post-Fabrication Washing Step:

After crosslinking, thoroughly wash the hydrogel with a suitable buffer (e.g., PBS) for an extended period (e.g., overnight) with gentle agitation.[6] This can help to remove unreacted **12959** and some of its soluble, fluorescent byproducts from the hydrogel matrix.[6]

3. Employ Chemical Quenching of Autofluorescence:

Certain chemical agents can be used to quench, or reduce, the autofluorescence of the hydrogel. It is crucial to test the compatibility of these agents with your specific cell type and fluorescent probes, as they can sometimes affect cell viability or the fluorescence of your intended signal.

- Sudan Black B (SBB): SBB is a non-fluorescent dark dye that can effectively quench autofluorescence across a broad spectrum.[7][8][9]
- Copper (II) Sulfate (CuSO<sub>4</sub>): Copper sulfate can also be an effective quenching agent for autofluorescence.[10][11][12]
- 4. Utilize Photobleaching Techniques:

Photobleaching involves intentionally exposing the sample to high-intensity light to destroy the fluorescent molecules causing the background. This should be done before acquiring your final images.

Confocal Laser Scanning Microscopy: If you are using a confocal microscope, you can use
the laser to selectively photobleach the background. Use a high laser power and scan the
entire field of view for a set period before imaging with a lower, non-bleaching laser power.



The optimal wavelength for bleaching will correspond to the excitation peak of the autofluorescent byproducts. Since these are often in the blue-green range, lasers in the 405 nm or 488 nm range are often effective.

- Widefield Fluorescence Microscopy: For widefield microscopes, you can open the shutter and expose the sample to the excitation light for a period of time before capturing the image.
- 5. Consider Switching to an Alternative Photoinitiator:

If the autofluorescence from **I2959** remains problematic, consider using one of the alternative photoinitiators mentioned in the FAQ section, such as LAP or VA-086.

# Experimental Protocols Protocol 1: Sudan Black B (SBB) Staining for Autofluorescence Quenching

This protocol is adapted for use with hydrogel samples following fixation.

#### Materials:

- Sudan Black B (SBB) powder
- 70% Ethanol
- Phosphate-Buffered Saline (PBS)
- · Staining jars or multi-well plates

#### Procedure:

- Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter the solution to remove any undissolved particles.
- Sample Preparation: After your standard fixation and permeabilization steps, wash the hydrogel samples thoroughly with PBS.



- SBB Incubation: Immerse the hydrogel samples in the 0.1% SBB solution. Incubation times may need to be optimized, but a starting point is 15-30 minutes at room temperature.[7][8]
- Washing: After SBB incubation, wash the samples extensively with 70% ethanol to remove excess SBB. Follow with several washes in PBS to rehydrate the sample.
- Immunostaining and Imaging: Proceed with your standard immunofluorescence staining protocol and imaging.

# Protocol 2: Copper Sulfate (CuSO<sub>4</sub>) Quenching of Autofluorescence

This protocol is for quenching autofluorescence in fixed hydrogel samples.

#### Materials:

- Copper (II) Sulfate (CuSO<sub>4</sub>)
- · Ammonium Acetate
- Deionized Water
- PBS

#### Procedure:

- Prepare Quenching Solution: Prepare a 10 mM CuSO<sub>4</sub> solution in 50 mM ammonium acetate buffer (pH 5.0).[10]
- Sample Preparation: Following fixation and permeabilization, wash the hydrogel samples with PBS.
- CuSO<sub>4</sub> Incubation: Incubate the samples in the CuSO<sub>4</sub> quenching solution for 10 to 90 minutes at room temperature with gentle agitation.[10][13] The optimal time should be determined empirically.
- Washing: Thoroughly wash the samples with PBS to remove residual copper sulfate.



• Immunostaining and Imaging: Continue with your immunostaining protocol and proceed to imaging.

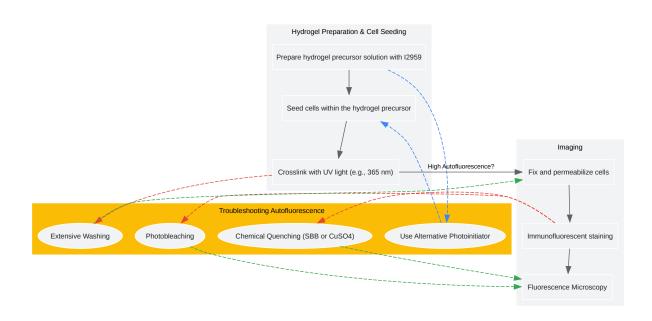
## **Data Presentation**

Table 1: Comparison of Commonly Used Photoinitiators

Photoinitiator	Typical Activation Wavelength(s)	Key Advantages	Potential for Autofluorescence
Irgacure 2959	~280 nm (peak), commonly used at 365 nm[2][14]	Widely used, well- characterized.	High, especially in blue and green channels.
LAP	~375 nm (peak), effective at 405 nm[1] [2]	Higher water solubility, can be activated by visible light, potentially lower autofluorescence.	Generally lower than 12959, but can still be present.
VA-086	~365-385 nm[3]	Good biocompatibility.	Profile not as well- characterized as I2959 and LAP, but an alternative to consider.
TPO	~380-450 nm[5]	Activated by longer wavelengths.	Can exhibit autofluorescence, requires empirical testing.

## **Visualizations**

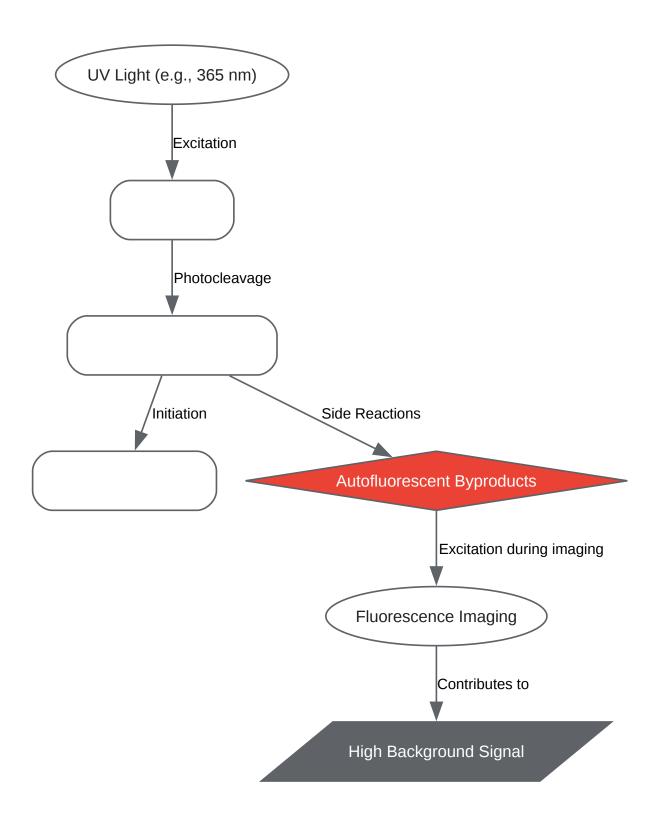




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Caption: Experimental workflow for hydrogel-based 3D cell culture and imaging, with integrated troubleshooting steps for minimizing **12959**-induced autofluorescence.





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Caption: The photochemical process of **I2959** activation, leading to both desired hydrogel polymerization and the undesired formation of autofluorescent byproducts.

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